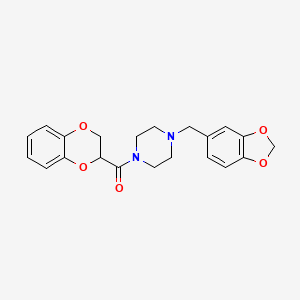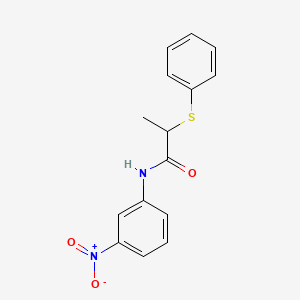![molecular formula C24H32N2O5S2 B4019831 N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019831.png)
N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, where the choice of reagents, catalysts, and conditions plays a crucial role in determining the yield and purity of the final product. For molecules similar in structure or functional groups to our compound of interest, techniques such as asymmetric cyclopropanation and phase-transfer catalysis have been explored. These methods are instrumental in constructing molecules with precise stereochemistry and functional diversity, which are crucial for the molecule's properties and potential applications (Midura & Mikołajczyk, 2002; López et al., 1996).
Molecular Structure Analysis
The molecular structure of our compound can be analyzed through various spectroscopic and crystallographic techniques. Studies on similar compounds have demonstrated the importance of X-ray crystallography in elucidating the arrangement of atoms within a molecule, providing insights into intermolecular interactions and the spatial orientation of functional groups (Al-Hourani et al., 2020; González-Cameno et al., 1998).
Chemical Reactions and Properties
Our compound's reactivity and interaction with other molecules can be studied through its participation in chemical reactions such as cycloadditions, sulfonyl transfer reactions, and cyclizations. These reactions not only reveal the chemical behavior of the compound but also allow for the modification and functionalization of the molecule, enabling the synthesis of derivatives with tailored properties (Mancebo‐Aracil et al., 2013; Fernández et al., 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are fundamental characteristics that influence its handling, application, and storage. These properties can be systematically studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents. Research on related compounds provides a foundation for understanding how structural features affect physical properties (Saitoh et al., 2001).
Chemical Properties Analysis
The chemical properties of our compound, including its reactivity, stability under different conditions, and interaction with biological systems, are critical for its potential applications. Studies on similar compounds highlight the importance of investigating the compound's behavior in various chemical environments, its potential as a ligand in coordination chemistry, and its bioactivity profile in relevant assays (Clayden et al., 2003; Mizuno et al., 2006).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-cyclohexylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-30-22-14-13-19(17-23(22)31-2)26(33(28,29)21-11-7-4-8-12-21)18-24(27)25-15-16-32-20-9-5-3-6-10-20/h4,7-8,11-14,17,20H,3,5-6,9-10,15-16,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVPDATGFWUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-methoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4019749.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4019763.png)

![N-cyclohexyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4019789.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4019792.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B4019804.png)
![N-[2-(benzyloxy)-5-chloro-4-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B4019806.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4019830.png)
![4-(3-acetylphenyl)-10-[bis(4-methylphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019839.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019840.png)
![2-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4019842.png)


